molecular formula C15H16N2O3 B13208414 Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13208414
M. Wt: 272.30 g/mol
InChI Key: AUEPSNSOJQFYES-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate is a complex organic compound with the molecular formula C15H16N2O3. It is characterized by the presence of a piperidine ring, a cyano group, and an ester functional group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The cyano group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The ester group may also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-cyanophenyl)acetate: Similar structure but lacks the piperidine ring.

    Methyl 2-(2-cyanophenyl)acetate: Similar structure but with a different position of the cyano group.

Uniqueness

Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C15H16N2O3/c1-20-15(19)10-17-7-6-13(8-14(17)18)12-4-2-11(9-16)3-5-12/h2-5,13H,6-8,10H2,1H3

InChI Key

AUEPSNSOJQFYES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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